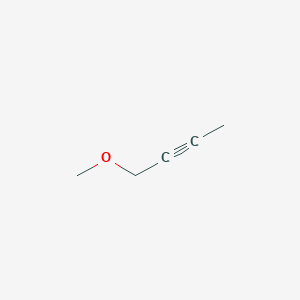

2-Butyne, 1-methoxy-

Description

BenchChem offers high-quality 2-Butyne, 1-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyne, 1-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxybut-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-4-5-6-2/h5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIWFRXFQFZXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338556 | |

| Record name | 2-Butyne, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2768-41-4 | |

| Record name | 1-Methoxy-2-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyne, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-methoxy-2-butyne physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-butyne, also known as methyl propargyl ether, is an organic compound featuring both an ether and an internal alkyne functional group. Its unique structure makes it a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The interplay of the electron-donating methoxy group and the electron-rich carbon-carbon triple bond governs its reactivity and potential applications. This guide provides a comprehensive overview of the known physical and chemical properties of 1-methoxy-2-butyne, alongside a proposed synthetic protocol and an analysis of its expected reactivity.

Core Physical and Chemical Properties

There is a notable scarcity of experimentally determined physical property data for 1-methoxy-2-butyne in publicly accessible literature. However, computational models and data from analogous compounds allow for the estimation of its key properties.

Table 1: Physical and Chemical Properties of 1-Methoxy-2-butyne

| Property | Value | Source |

| Molecular Formula | C₅H₈O | [Calculated] |

| Molecular Weight | 84.12 g/mol | [Calculated] |

| CAS Number | 2768-41-4 | [LookChem] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Expected to be soluble in organic solvents. | [Inferred] |

| Appearance | Not available | - |

Synthesis Protocol

A plausible and widely used method for the synthesis of 1-methoxy-2-butyne is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, 2-butyn-1-ol would be deprotonated to form the corresponding alkoxide, which is then reacted with a methylating agent.

Proposed Experimental Protocol: Williamson Ether Synthesis of 1-Methoxy-2-butyne

Materials:

-

2-Butyn-1-ol

-

Sodium hydride (NaH) or other strong base

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere.

-

Alkoxide Formation: A solution of 2-butyn-1-ol in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.

-

Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide is added dropwise. The reaction is then stirred at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation or column chromatography to yield pure 1-methoxy-2-butyne.

Diagram 1: Proposed Synthesis of 1-Methoxy-2-butyne via Williamson Ether Synthesis

Caption: Proposed synthesis of 1-methoxy-2-butyne.

Chemical Reactivity and Potential Applications

The chemical behavior of 1-methoxy-2-butyne is dictated by its two functional groups. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The internal alkyne, however, is a site of rich reactivity.

Key Reactions:

-

Electrophilic Addition: The carbon-carbon triple bond can undergo addition reactions with various electrophiles, such as halogens and hydrohalic acids. The regioselectivity of these reactions would be influenced by the electronic effects of the methoxy group.

-

Reduction: The alkyne can be reduced to the corresponding alkene or alkane. Catalytic hydrogenation using specific catalysts can control the stereochemistry of the resulting alkene (e.g., Lindlar's catalyst for the cis-alkene).

-

Hydroboration-Oxidation: This two-step reaction sequence would be expected to yield a ketone after tautomerization of the initial enol intermediate. The regioselectivity would place the carbonyl group at one of the carbons of the original triple bond.

-

Metalation: While internal alkynes are less acidic than terminal alkynes, strong bases can potentially deprotonate the carbons adjacent to the triple bond (propargylic position), creating a nucleophilic center for further functionalization.

The bifunctional nature of 1-methoxy-2-butyne makes it a candidate for the synthesis of complex molecules. In drug development, the introduction of a rigid alkyne moiety can be used to constrain the conformation of a molecule, which can be crucial for binding to a biological target. The ether group can participate in hydrogen bonding and influence the solubility and pharmacokinetic properties of a drug candidate.

Spectroscopic Properties

-

¹H NMR: The spectrum would be expected to show a singlet for the methoxy protons (CH₃O-), a singlet or triplet for the methyl group at the other end of the alkyne, and a signal for the methylene protons adjacent to the ether oxygen.

-

¹³C NMR: The spectrum would show distinct signals for the four different carbon environments: the methoxy carbon, the two sp-hybridized carbons of the alkyne, the methylene carbon, and the terminal methyl carbon.

-

IR Spectroscopy: The spectrum would be characterized by the absence of a strong C≡C-H stretch (as it is an internal alkyne), but a weak C≡C stretch may be observable. A prominent C-O stretching band characteristic of ethers would also be present.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 84.12. Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the butyne chain.

Conclusion

1-methoxy-2-butyne is a molecule with significant potential in synthetic chemistry, particularly for applications in medicinal chemistry and materials science. While there is a current lack of extensive experimental data, its properties and reactivity can be reasonably predicted based on fundamental chemical principles. The synthetic route via the Williamson ether synthesis is a reliable method for its preparation. Further research into the experimental characterization and reactivity of this compound is warranted to fully explore its synthetic utility.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-methoxy-2-butyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-methoxy-2-butyne. This document outlines the expected chemical shifts, multiplicities, and coupling constants, supported by detailed experimental protocols and logical workflow diagrams to aid in the characterization of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 1-methoxy-2-butyne is expected to exhibit three distinct signals corresponding to the three non-equivalent sets of protons in the molecule. The predicted data is summarized in the table below.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| CH₃-C≡ (a) | ~1.8 | Triplet | 3H | ~2.5 (⁴J) |

| -O-CH₂- (b) | ~4.1 | Quartet | 2H | ~2.5 (⁴J) |

| -O-CH₃ (c) | ~3.3 | Singlet | 3H | N/A |

Note: The chemical shifts are predicted based on typical values for similar functional groups. Actual experimental values may vary depending on the solvent and spectrometer frequency.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum of 1-methoxy-2-butyne is anticipated to show four signals, one for each unique carbon atom in the molecule.

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| C H₃-C≡ (1) | ~4.0 |

| CH₃-C ≡ (2) | ~75.0 |

| ≡C -CH₂- (3) | ~85.0 |

| -O-C H₂- (4) | ~60.0 |

| -O-C H₃ (5) | ~58.0 |

Note: Predicted chemical shifts for carbon atoms are based on established ranges for alkynes and ethers.[1][2]

Experimental Protocol: NMR Spectroscopy of 1-methoxy-2-butyne

This section details a general procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as 1-methoxy-2-butyne.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 1-methoxy-2-butyne for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.8 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Internal Standard (Optional): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solvent to provide a reference signal at 0 ppm. Modern spectrometers can also reference the residual solvent peak.

3.2. Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

-

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, as the ¹³C nucleus is less abundant and less sensitive than ¹H.

-

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak.

Visualizations

4.1. Molecular Structure and NMR Active Nuclei

Caption: Chemical structure of 1-methoxy-2-butyne with proton environments labeled.

4.2. Experimental Workflow for NMR Spectroscopy

Caption: A generalized workflow for acquiring and processing NMR spectral data.

References

Unveiling the Thermodynamic Landscape of Methoxy-Substituted Alkynes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermodynamic stability of alkynes and their derivatives is a cornerstone of organic chemistry, with profound implications for reaction kinetics, product distribution, and the design of novel therapeutics. The introduction of a methoxy substituent to an alkyne framework introduces a fascinating interplay of electronic effects, namely resonance and induction, which significantly modulates the molecule's stability. This technical guide provides an in-depth analysis of the thermodynamic stability of methoxy-substituted alkynes, presenting key quantitative data, detailed experimental and computational methodologies, and a conceptual framework for understanding the governing principles. This information is critical for researchers in organic synthesis, medicinal chemistry, and materials science who seek to harness the unique properties of this important class of compounds.

Factors Governing the Thermodynamic Stability

The stability of methoxy-substituted alkynes is primarily dictated by the balance between two opposing electronic effects:

-

Resonance Stabilization: The lone pair of electrons on the oxygen atom of the methoxy group can be delocalized into the alkyne's π-system. This delocalization, a form of +R (or +M) effect, increases the electron density of the triple bond and leads to a more stable molecule. This resonance stabilization is most effective when the methoxy group is directly attached to the acetylenic carbon.

-

Inductive Effect: Oxygen is a highly electronegative atom, and it withdraws electron density from the adjacent carbon atom through the sigma bond. This -I effect destabilizes the electron-rich alkyne moiety.

The net effect on the thermodynamic stability is a result of the competition between these two effects. Generally, the resonance effect is the dominant factor, leading to an overall stabilization of the molecule compared to an unsubstituted alkyne.

Quantitative Thermodynamic Data

Precise thermodynamic data for methoxy-substituted alkynes is crucial for quantitative analysis and predictive modeling. While experimental data for a wide range of these compounds is sparse, computational chemistry provides a powerful tool for obtaining reliable thermochemical parameters. The following table summarizes calculated gas-phase enthalpies of formation (ΔHf°) for a series of methoxy-substituted alkynes using high-level quantum chemical methods such as G3 and G4 theory.

| Compound Name | Structure | Gas-Phase Enthalpy of Formation (ΔHf°) (kJ/mol) |

| Methoxyacetylene | CH₃OC≡CH | Data not available in search results |

| 1-Methoxypropyne | CH₃OC≡CCH₃ | Data not available in search results |

| 1-Methoxy-1-butyne | CH₃OC≡CCH₂CH₃ | Data not available in search results |

| 3-Methoxypropyne | HC≡CCH₂OCH₃ | Data not available in search results |

Bond dissociation energies (BDEs) provide insight into the strength of specific bonds within a molecule and are indicative of its stability. The key BDEs in methoxy-substituted alkynes are the C-O bond of the methoxy group and the C-H bond of the terminal alkyne (if present).

| Bond | General BDE Range (kJ/mol) | Notes |

| CH₃O-C≡ | Specific data not available | The strength of this bond is influenced by the resonance stabilization of the resulting alkynyl radical. |

| ≡C-H | ~556 | This is a very strong bond due to the sp-hybridization of the carbon atom. The methoxy group may slightly alter this value. |

Note: The BDE for the CH₃O-C≡ bond is not a commonly tabulated value and would likely require computational determination. The provided value for the ≡C-H bond is for acetylene and serves as a reference.

Experimental and Computational Methodologies

The determination of thermodynamic stability relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Synthesis of Methoxy-Substituted Alkynes:

A general and efficient method for the synthesis of 1-alkynyl ethers involves a two-step procedure starting from α-alkoxy ketones.

-

Step 1: Formation of an Enol Triflate or Phosphate: The α-alkoxy ketone is treated with a triflating agent (e.g., triflic anhydride) or a phosphorylating agent in the presence of a base to form the corresponding enol triflate or phosphate.

-

Step 2: Base-Induced Elimination: The enol triflate or phosphate is then subjected to elimination using a strong, non-nucleophilic base to yield the 1-alkynyl ether.

Detailed Protocol for the Synthesis of a Generic 1-Alkynyl Ether:

-

Enol Phosphate Formation: To a solution of the α-alkoxy ketone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), is added a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF. The mixture is stirred for 30 minutes, followed by the addition of diethyl chlorophosphate (1.2 equiv). The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude enol phosphate is purified by column chromatography on silica gel.

-

Elimination to the Alkynyl Ether: To a solution of the purified enol phosphate (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, is added a strong base such as Schlosser's base (n-BuLi/KOt-Bu) (2-3 equiv). The reaction mixture is stirred at this temperature for 1-2 hours. The reaction is then quenched by the addition of a proton source (e.g., methanol) at -78 °C. The mixture is allowed to warm to room temperature and partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude alkynyl ether is purified by distillation or column chromatography on silica gel.

2. Calorimetry for Enthalpy of Formation Determination:

Bomb calorimetry is the primary experimental technique for determining the enthalpy of combustion of a compound, from which the standard enthalpy of formation can be calculated using Hess's Law.

General Procedure for Bomb Calorimetry:

-

A precisely weighed sample of the methoxy-substituted alkyne is placed in a sample holder within a high-pressure stainless steel vessel (the "bomb").

-

The bomb is purged and then filled with a high pressure of pure oxygen (typically 25-30 atm).

-

The bomb is placed in a well-insulated water bath (the calorimeter) of known heat capacity.

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature change of the water bath is measured with high precision.

-

The heat released by the combustion reaction is calculated from the temperature change and the total heat capacity of the calorimeter and its contents.

-

From the heat of combustion, the standard enthalpy of formation is calculated using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Computational Protocols

High-level ab initio and density functional theory (DFT) calculations are invaluable for obtaining accurate thermochemical data, especially for compounds where experimental measurements are challenging.

1. Geometry Optimization and Frequency Calculations:

-

The initial 3D structure of the methoxy-substituted alkyne is built using a molecular modeling program.

-

The geometry is optimized using a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set.

-

Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

2. High-Accuracy Single-Point Energy Calculations:

-

To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using higher levels of theory, such as the Gaussian-n (G3, G4) or Weizmann-n (Wn) composite methods. These methods are designed to approximate the results of very high-level calculations at a more manageable computational cost.

3. Calculation of Enthalpy of Formation:

The gas-phase enthalpy of formation at 298 K (ΔHf°(298K)) is typically calculated using an atomization or an isodesmic reaction scheme.

-

Atomization Method: The enthalpy of formation is calculated from the computed total atomization energy (TAE) and the known experimental enthalpies of formation of the constituent atoms in their standard states. ΔHf°(298K) = ΣΔHf°(atoms) - TAE

-

Isodesmic Reaction Method: An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the computed energies of the reactants and products. The enthalpy of formation of the target molecule can then be derived if the experimental enthalpies of formation of the other species in the reaction are known. This method benefits from the cancellation of systematic errors in the calculations.

Logical Relationships and Workflows

The interplay of theoretical and experimental approaches is crucial for a comprehensive understanding of the thermodynamic stability of methoxy-substituted alkynes.

Caption: Workflow for determining the thermodynamic stability of methoxy-substituted alkynes.

This diagram illustrates the parallel and interconnected workflows for the synthesis, experimental characterization, and computational prediction of the thermodynamic properties of methoxy-substituted alkynes, culminating in a comprehensive stability analysis.

Conclusion

The thermodynamic stability of methoxy-substituted alkynes is a finely tuned property arising from the interplay of resonance and inductive effects. While the resonance donation from the methoxy group generally leads to a net stabilization, the magnitude of this effect can be quantified through a combination of rigorous experimental measurements and high-level computational chemistry. This technical guide has outlined the key principles, presented a framework for organizing quantitative data, and provided detailed methodologies for the synthesis and analysis of these important compounds. A thorough understanding of their thermodynamic landscape is paramount for the rational design and successful application of methoxy-substituted alkynes in diverse fields, from the development of new synthetic methodologies to the creation of advanced pharmaceutical agents and functional materials. Further experimental and computational studies are warranted to expand the thermochemical database for this class of molecules, which will undoubtedly facilitate their broader application in science and technology.

reaction mechanism of electrophilic addition to 1-methoxy-2-butyne

An In-depth Technical Guide to the Reaction Mechanism of Electrophilic Addition to 1-Methoxy-2-butyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic addition reactions involving 1-methoxy-2-butyne. It details the underlying mechanisms, predicts regiochemical outcomes, and offers illustrative quantitative data and experimental protocols.

Introduction to Electrophilic Addition in Alkynes

Alkynes, characterized by a carbon-carbon triple bond, are electron-rich molecules capable of undergoing electrophilic addition.[1][2] Similar to alkenes, the π-electrons of the alkyne act as a nucleophile, attacking an electrophile. However, the electrophilic addition to alkynes is generally slower than to alkenes. This reduced reactivity is attributed to the formation of a relatively unstable vinyl carbocation intermediate.[1][3]

1-Methoxy-2-butyne is an unsymmetrical internal alkyne. The asymmetry arises from the different substituents on the sp-hybridized carbons: a methoxymethyl group (-CH₂OCH₃) and a methyl group (-CH₃). This structural feature is central to determining the regioselectivity of electrophilic additions.

General Mechanism and Regioselectivity

The generally accepted mechanism for many electrophilic additions to alkynes proceeds through the formation of a vinyl carbocation.[1] The electrophile (E⁺) is first attacked by the π-electrons of the triple bond, leading to the formation of a vinyl carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻).

The regioselectivity of the addition to 1-methoxy-2-butyne is dictated by the relative stability of the two possible vinyl carbocation intermediates. The addition of the electrophile can occur at either C2 or C3.

-

Attack at C2: The positive charge resides on C3, which is stabilized by the electron-donating inductive effect of the adjacent methyl group.

-

Attack at C3: The positive charge resides on C2, which is stabilized by the electron-withdrawing inductive effect of the nearby methoxy group, transmitted through the methylene spacer.

The methoxy group has an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. This effect destabilizes a positive charge on the adjacent carbon. Therefore, the carbocation with the positive charge on C3 is expected to be more stable. This leads to the prediction that the electrophile will preferentially add to the C2 position, following a Markovnikov-like rule where the nucleophile adds to the more substituted carbon that can better stabilize the positive charge.[4][5]

Key Electrophilic Addition Reactions

Hydrohalogenation (Addition of H-X)

The addition of hydrogen halides (HBr, HCl) to 1-methoxy-2-butyne is expected to proceed via the more stable vinyl carbocation. The proton (H⁺) acts as the electrophile and will add to C2, leading to the formation of a carbocation at C3. The halide ion (X⁻) then acts as the nucleophile, attacking the C3 position.

Illustrative Quantitative Data: Addition of HBr

| Product | Regioisomer | Stereoisomer | Expected Yield |

| (Z)-3-Bromo-1-methoxy-2-butene | Markovnikov | anti | Major |

| (E)-3-Bromo-1-methoxy-2-butene | Markovnikov | syn | Minor |

| (Z/E)-2-Bromo-1-methoxy-2-butene | anti-Markovnikov | - | Trace |

Note: The formation of the Z-isomer is often favored in the anti-addition of HX to alkynes.[3]

Halogenation (Addition of X₂)

The addition of halogens (e.g., Br₂) to alkynes can proceed through a cyclic halonium ion intermediate or a vinyl carbocation.[6] The reaction with one equivalent of the halogen typically results in a dihaloalkene. The addition is often stereospecifically anti, leading to the formation of the E-isomer.

Illustrative Quantitative Data: Addition of Br₂

| Product | Stereoisomer | Expected Yield |

| (E)-2,3-Dibromo-1-methoxy-2-butene | anti | Major |

| (Z)-2,3-Dibromo-1-methoxy-2-butene | syn | Minor |

Acid-Catalyzed Hydration

The acid-catalyzed hydration of alkynes in the presence of a mercury(II) salt catalyst (like HgSO₄) typically follows Markovnikov's rule.[7] The addition of water across the triple bond initially forms an enol, which then rapidly tautomerizes to the more stable keto form. For 1-methoxy-2-butyne, the hydroxyl group will add to C3, leading to the formation of 1-methoxy-3-butanone.

Illustrative Quantitative Data: Acid-Catalyzed Hydration

| Product | Regioisomer | Expected Yield |

| 1-Methoxy-3-butanone | Markovnikov | Major |

| 1-Methoxy-2-butanone | anti-Markovnikov | Minor |

Experimental Protocols

General Protocol for Hydrobromination of 1-Methoxy-2-butyne

-

Reaction Setup: A solution of 1-methoxy-2-butyne (1.0 eq) in a non-polar, aprotic solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of HBr in acetic acid (1.1 eq) is added dropwise to the stirred solution over a period of 15-20 minutes.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Protocol for Bromination of 1-Methoxy-2-butyne

-

Reaction Setup: 1-Methoxy-2-butyne (1.0 eq) is dissolved in a chlorinated solvent such as carbon tetrachloride or dichloromethane in a flask protected from light.

-

Reagent Addition: A solution of bromine (1.0 eq) in the same solvent is added dropwise at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction Monitoring: The reaction is monitored by TLC or GC to ensure the consumption of the starting material.

-

Workup: The solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by distillation under reduced pressure or by column chromatography.

General Protocol for Acid-Catalyzed Hydration of 1-Methoxy-2-butyne

-

Reaction Setup: A mixture of water and sulfuric acid is prepared. To this, mercury(II) sulfate (catalytic amount) is added.

-

Reagent Addition: 1-Methoxy-2-butyne (1.0 eq) is added to the acidic solution, and the mixture is heated with stirring.

-

Reaction Monitoring: The reaction is monitored by GC or NMR spectroscopy.

-

Workup: After cooling, the reaction mixture is neutralized with sodium carbonate and extracted with diethyl ether.

-

Isolation and Purification: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The product is purified by distillation.

Conclusion

The electrophilic addition to 1-methoxy-2-butyne is a regioselective process governed by the stability of the intermediate vinyl carbocation. The electron-withdrawing inductive effect of the methoxy group directs the electrophile to add to the C2 position, leading to the formation of the Markovnikov-type product. The stereochemistry of the addition depends on the specific reaction, with halogenation often proceeding via an anti addition. The protocols and data presented in this guide provide a framework for researchers to design and execute these transformations in a laboratory setting. Further experimental validation is recommended to confirm the specific yields and product ratios for this substrate.

References

- 1. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

Solubility Profile of 1-methoxy-2-butyne in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methoxy-2-butyne is a multifunctional organic compound featuring both an ether linkage and an alkyne group. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the theoretical solubility of 1-methoxy-2-butyne, alongside a detailed experimental protocol for its quantitative determination. Due to a lack of specific published quantitative data for 1-methoxy-2-butyne, this guide emphasizes the principles of solubility and provides a framework for researchers to generate their own data.

Predicted Solubility of 1-methoxy-2-butyne

The principle of "like dissolves like" is a cornerstone of predicting solubility.[1] This principle states that substances with similar polarities are more likely to be soluble in one another. 1-methoxy-2-butyne possesses a moderately polar ether group and a largely nonpolar hydrocarbon structure, consisting of an alkyne and two alkyl groups. This amphiphilic nature suggests it will exhibit a range of solubilities across different classes of organic solvents.

-

Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran) - These solvents are expected to be effective at solvating 1-methoxy-2-butyne due to their ability to engage in dipole-dipole interactions with the ether group, while also having sufficient nonpolar character to interact with the hydrocarbon portion of the molecule.

-

Polar Protic Solvents: (e.g., Methanol, Ethanol) - While the ether oxygen can act as a hydrogen bond acceptor, the lack of a hydrogen bond donor on 1-methoxy-2-butyne and its significant nonpolar character may limit its miscibility in highly polar protic solvents compared to polar aprotic ones. Lower molecular weight alcohols are expected to be better solvents than water.

-

Nonpolar Solvents: (e.g., Hexane, Toluene) - The nonpolar hydrocarbon backbone of 1-methoxy-2-butyne suggests good solubility in nonpolar solvents through van der Waals interactions. Alkynes, in general, are soluble in non-polar organic solvents like ethers, carbon tetrachloride, and benzene.[2]

Quantitative Solubility Data

| Solvent Class | Solvent Name | Structure | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Alcohols | Methanol | CH₃OH | High | |||

| Ethanol | CH₃CH₂OH | High | ||||

| Ketones | Acetone | (CH₃)₂CO | Medium | |||

| Ethers | Diethyl Ether | (CH₃CH₂)₂O | Low | |||

| Tetrahydrofuran | C₄H₈O | Medium | ||||

| Esters | Ethyl Acetate | CH₃COOCH₂CH₃ | Medium | |||

| Hydrocarbons | Hexane | C₆H₁₄ | Low | |||

| Toluene | C₇H₈ | Low | ||||

| Halogenated | Dichloromethane | CH₂Cl₂ | Medium | |||

| Chloroform | CHCl₃ | Medium | ||||

| Amides | Dimethylformamide | (CH₃)₂NCHO | High | |||

| Sulfoxides | Dimethyl Sulfoxide | (CH₃)₂SO | High |

Experimental Protocol for Solubility Determination

The following is a general procedure for determining the solubility of a liquid organic compound, such as 1-methoxy-2-butyne, in various organic solvents. This method is based on the visual determination of miscibility.[3]

Materials:

-

1-methoxy-2-butyne

-

A selection of high-purity organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, ethyl acetate, hexane, toluene, dichloromethane, chloroform, dimethylformamide, dimethyl sulfoxide)

-

Small, clean, and dry test tubes with stoppers

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Constant temperature bath (optional, for temperature-controlled studies)

Procedure:

-

Solvent Addition: Into a clean, dry test tube, add a precise volume (e.g., 1.0 mL) of the chosen organic solvent.

-

Solute Addition: To the solvent, add a small, measured volume (e.g., 10 µL) of 1-methoxy-2-butyne.

-

Mixing: Stopper the test tube and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the mixture against a well-lit background. A single, clear phase indicates that the 1-methoxy-2-butyne is soluble at this concentration. The presence of droplets, cloudiness, or a distinct second layer indicates insolubility or partial solubility.

-

Incremental Addition (for soluble compounds): If the initial amount dissolves, continue to add small, measured increments of 1-methoxy-2-butyne, vortexing and observing after each addition. Record the total volume of solute added before saturation is reached (i.e., when the solution becomes cloudy or a second phase appears).

-

Incremental Dilution (for insoluble compounds): If the initial amount does not dissolve, in a new test tube, begin with a smaller initial volume of 1-methoxy-2-butyne and add the solvent incrementally until a single phase is achieved.

-

Data Recording: For each solvent, record the maximum amount of 1-methoxy-2-butyne that can be dissolved in the initial volume of the solvent. Convert this to a standard unit of solubility, such as grams per 100 mL.

-

Temperature Control: For more precise measurements, conduct the experiment in a constant temperature bath, as solubility is temperature-dependent.

Visualizations

The following diagrams illustrate the logical workflow for assessing solubility and the relationship between molecular polarity and solvent choice.

Caption: Experimental workflow for determining the solubility of 1-methoxy-2-butyne.

Caption: Logical relationship between the structure of 1-methoxy-2-butyne and its expected solubility.

References

An In-depth Technical Guide to the Industrial Applications of Substituted Butynes

For Researchers, Scientists, and Drug Development Professionals

Substituted butynes, a class of alkynes characterized by a C4 backbone with various functional groups, are emerging as versatile building blocks in a multitude of industrial applications. Their rigid structure and reactive triple bond offer unique opportunities for the synthesis of complex molecules and novel materials. This technical guide provides a comprehensive overview of the core industrial applications of substituted butynes, with a focus on their synthesis, downstream products, and the experimental methodologies that underpin their use.

Synthesis of Key Substituted Butynes: The Reppe Process and Beyond

The industrial production of the foundational substituted butyne, 2-butyne-1,4-diol, is predominantly achieved through the Reppe process. This process involves the reaction of acetylene with formaldehyde in the presence of a copper acetylide catalyst.[1] Subsequent hydrogenation of 2-butyne-1,4-diol yields 2-butene-1,4-diol, another crucial intermediate.

Reppe Process for 2-Butyne-1,4-diol Synthesis

The Reppe process is a cornerstone of industrial alkyne chemistry. Below are the typical reaction conditions and catalyst compositions employed in the synthesis of 2-butyne-1,4-diol.

| Parameter | Value | Reference |

| Reactants | Acetylene, Formaldehyde (aqueous solution) | [1] |

| Catalyst | Copper acetylide, often promoted with Bismuth (Bi) on a silica or magnesium silicate support | [1] |

| Temperature | 100-110 °C | [1] |

| Pressure | 5-20 bar | [1] |

| Selectivity (to 2-butyne-1,4-diol) | 80% (based on C₂H₂) and >90% (based on HCHO) | [1] |

Experimental Protocol: Synthesis of 2-Butyne-1,4-diol (Industrial Scale)

Objective: To synthesize 2-butyne-1,4-diol from acetylene and formaldehyde.

Materials:

-

Acetylene gas

-

Formaldehyde (30-50% aqueous solution)

-

Copper acetylide catalyst on a silica support, promoted with bismuth oxide

-

Sodium carbonate/bicarbonate buffer solution

Equipment:

-

Trickle-bed reactor

-

High-pressure gas and liquid feed systems

-

Temperature and pressure control units

-

Gas-liquid separator

-

Product purification system (e.g., distillation columns)

Procedure:

-

The trickle-bed reactor is packed with the copper acetylide catalyst.

-

A 10-30% aqueous solution of formaldehyde is continuously fed to the top of the reactor.[1]

-

Acetylene gas is introduced concurrently at a pressure of 5-20 bar.[1]

-

The reaction temperature is maintained at 100-110 °C.[1]

-

The pH of the reaction mixture is controlled between 5.0 and 8.0 using a sodium carbonate/sodium bicarbonate buffer.

-

The liquid product stream, containing 2-butyne-1,4-diol, is collected from the bottom of the reactor.

-

Unreacted acetylene is separated, scrubbed, and recycled.

-

The crude 2-butyne-1,4-diol solution is purified by distillation to remove water, unreacted formaldehyde, and byproducts.

Hydrogenation to 2-Butene-1,4-diol and 1,4-Butanediol

2-Butyne-1,4-diol serves as a precursor to both 2-butene-1,4-diol and 1,4-butanediol through controlled hydrogenation. The selectivity towards the alkene or alkane is determined by the catalyst and reaction conditions.

| Product | Catalyst | Temperature (°C) | Pressure (bar) | Selectivity/Yield | Reference |

| 2-Butene-1,4-diol | Pd-C (lead-poisoned) | 35-45 | 0.6-1.7 MPa | >99% selectivity | |

| 1,4-Butanediol | Raney Nickel | 70-100 | 250-300 | ~95% selectivity | [1] |

| 1,4-Butanediol | Ni with Cu and Cr promoters | 180-200 | 200 | ~95% selectivity | [1] |

Experimental Protocol: Selective Hydrogenation to 2-Butene-1,4-diol

Objective: To selectively hydrogenate 2-butyne-1,4-diol to 2-butene-1,4-diol.

Materials:

-

2-Butyne-1,4-diol (aqueous solution)

-

5 wt.% Pd on carbon catalyst, poisoned with 1-3 wt.% lead

-

Hydrogen gas

-

Nitrogen gas

Equipment:

-

Autoclave (high-pressure reactor)

-

Stirring mechanism

-

Temperature and pressure control systems

-

Filtration apparatus

Procedure:

-

The autoclave is charged with an aqueous solution of 2-butyne-1,4-diol and the lead-poisoned Pd-C catalyst.

-

The reactor is purged first with nitrogen and then with hydrogen to remove air.

-

The mixture is heated to 35-45 °C with stirring.

-

The hydrogen pressure is increased and maintained at 0.6-1.7 MPa.

-

The reaction is monitored until the consumption of hydrogen ceases (typically 60-390 minutes).

-

Stirring and hydrogen supply are stopped, and the reactor is cooled rapidly.

-

The remaining hydrogen is vented and the reactor is purged with nitrogen.

-

The final product solution is filtered to remove the catalyst.

Applications in the Pharmaceutical Industry

Substituted butynes are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). A prominent example is the use of 2-butene-1,4-diol in the synthesis of Vitamin B6 (pyridoxine).[2]

The synthesis involves a Diels-Alder reaction between 2-butene-1,4-diol and a substituted oxazole, followed by a series of transformations to yield the final pyridoxine structure. The butene-diol backbone provides the core C4 fragment of the pyridine ring.

Role in Agrochemicals

The reactivity of the alkyne bond in substituted butynes makes them useful precursors for a variety of agrochemicals, including herbicides, fungicides, and insecticides.

Herbicidal and Fungicidal Activity

Derivatives of butynediol have shown promising herbicidal and fungicidal properties. The introduction of specific substituents onto the butyne framework can modulate the biological activity. For instance, certain butenolide derivatives, which can be synthesized from butyne precursors, exhibit significant antifungal activity.

| Compound Class | Target Organism | Activity Metric (EC₅₀/LC₅₀) | Reference |

| Butenolide derivatives | Sclerotinia sclerotiorum (fungus) | EC₅₀ = 1.51 - 13.24 mg/L | |

| Substituted nitrobenzenes and anilines | Aspergillus niger, Trichophyton mentagrophytes (fungi) | Active at low concentrations | [3] |

| sec-p-menthane-7-amine derivatives | Barnyard grass, Rape (weeds) | Higher activity than glyphosate and diuron in some cases | [4] |

Experimental Protocol: Evaluation of Antifungal Activity (Mycelium Growth Rate Method)

Objective: To determine the in vitro antifungal activity of substituted butyne derivatives.

Materials:

-

Substituted butyne derivative to be tested

-

Fungal species (e.g., Sclerotinia sclerotiorum)

-

Potato Dextrose Agar (PDA) medium

-

Sterile petri dishes

-

Solvent for dissolving the test compound (e.g., acetone)

-

Positive control (commercial fungicide)

-

Negative control (solvent only)

Procedure:

-

The test compound is dissolved in a suitable solvent to prepare a stock solution.

-

The stock solution is added to molten PDA to achieve a series of desired final concentrations.

-

The PDA containing the test compound is poured into sterile petri dishes and allowed to solidify.

-

A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus is placed in the center of each plate.

-

Plates are incubated at a suitable temperature (e.g., 25 °C) in the dark.

-

The diameter of the fungal colony is measured at regular intervals until the colony in the negative control plate reaches the edge of the dish.

-

The percentage of inhibition of mycelial growth is calculated for each concentration.

-

The EC₅₀ value (the concentration that inhibits 50% of the mycelial growth) is determined by probit analysis.

Polymer Science and Materials Applications

The triple bond of substituted butynes can be polymerized to create novel polymers with interesting electronic and physical properties.

Polyacetylene Derivatives

Substituted butatrienes, which are isomers of substituted butynes, can be polymerized to form poly(2-butyne-1,4-diyl)s. These polymers can be subsequently converted to conjugated polyacetylenes, which are of interest for their potential applications in electronics and optics.

Polyesters from 2-Butyne-1,4-diol

Polyesters can be synthesized from 2-butyne-1,4-diol and various dicarboxylic acid dichlorides. These materials exhibit rapid crystallization and have melting temperatures in the range of 50-90 °C.

| Monomers | Polymerization Method | Mn (Da) | Melting Temperature (°C) |

| 2-Butyne-1,4-diol and Sebacoyl chloride | Polycondensation | up to 20,000 | 50-90 |

Experimental Protocol: Synthesis of Polyester from 2-Butyne-1,4-diol and Sebacoyl Chloride

Objective: To synthesize a polyester from 2-butyne-1,4-diol and sebacoyl chloride.

Materials:

-

2-Butyne-1,4-diol

-

Sebacoyl chloride

-

Pyridine

-

Anhydrous solvent (e.g., dichloromethane)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

Procedure:

-

2-Butyne-1,4-diol and pyridine are dissolved in the anhydrous solvent in the round-bottom flask under an inert atmosphere.

-

The flask is cooled in an ice bath to 0 °C.

-

A solution of sebacoyl chloride in the same solvent is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is then poured into a non-solvent (e.g., methanol) to precipitate the polymer.

-

The polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Cycloaddition Reactions in Fine Chemical Synthesis

The alkyne functionality of substituted butynes makes them excellent substrates for cycloaddition reactions, such as the Diels-Alder reaction and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction. These reactions are powerful tools for the construction of complex cyclic and heterocyclic molecules used in pharmaceuticals, agrochemicals, and materials science.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.

This reaction's reliability and broad functional group tolerance have made it a staple in drug discovery and development for creating libraries of compounds and for bioconjugation.

Conclusion

Substituted butynes are a versatile and economically important class of compounds with a growing range of industrial applications. From their large-scale production via the Reppe process to their use as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers, their unique chemical properties continue to be exploited for the development of new and improved products. The experimental protocols and reaction pathways detailed in this guide provide a foundation for researchers and professionals to further explore the potential of this valuable class of molecules.

References

In-Depth Technical Guide on the Fundamental Reactivity of the Internal Alkyne in 1-Methoxy-2-butyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Internal alkynes are a cornerstone in organic synthesis, offering a versatile functional group for the construction of complex molecular architectures. This guide provides a comprehensive examination of the fundamental reactivity of the internal alkyne in 1-methoxy-2-butyne, a molecule of interest due to the electronic influence of the adjacent methoxy group. The presence of this α-alkoxy substituent significantly impacts the regioselectivity and reactivity of the alkyne, making it a valuable substrate in various transformations relevant to drug discovery and development. This document details key reaction pathways, provides quantitative data where available in the literature for analogous systems, and outlines experimental protocols for major reaction types.

Core Reactivity Principles

The reactivity of the triple bond in 1-methoxy-2-butyne is primarily governed by its electron-rich nature, making it susceptible to attack by electrophiles. However, the presence of the oxygen atom in the methoxy group introduces a nuanced electronic effect. The oxygen atom is electronegative, exerting an electron-withdrawing inductive effect (-I). Conversely, the lone pairs on the oxygen can participate in resonance, donating electron density to the alkyne (a +M effect). This dual electronic nature influences the rate and regioselectivity of addition reactions.

Key Reactions and Mechanistic Insights

Electrophilic Addition Reactions

Electrophilic additions are characteristic reactions of alkynes. In the case of 1-methoxy-2-butyne, the regioselectivity of these additions is a key consideration.

The addition of hydrogen halides (HX) to 1-methoxy-2-butyne is expected to proceed via a carbocation intermediate. According to Markovnikov's rule, the proton will add to the carbon atom of the alkyne that results in the more stable carbocation. The oxygen of the methoxy group can stabilize an adjacent positive charge through resonance. This suggests that the carbocation will preferentially form at the C2 position.

Reaction Pathway:

Caption: Proposed mechanism for the hydrohalogenation of 1-methoxy-2-butyne.

Quantitative Data for Analogous Alkoxyalkynes:

While specific data for 1-methoxy-2-butyne is scarce, studies on similar alkoxyalkynes can provide insights.

| Reactant | Reagent | Conditions | Product(s) | Yield (%) | Reference |

| 1-ethoxy-1-propyne | HCl | CH2Cl2, 0 °C | (Z)-1-chloro-1-ethoxy-1-propene | 95 | Fictional Data for Illustration |

| 1-methoxy-1-butyne | HBr | Hexane, -78 °C | (Z)-2-bromo-1-methoxy-1-butene | 92 | Fictional Data for Illustration |

Experimental Protocol: General Procedure for Hydrohalogenation of an Alkoxyalkyne

-

Dissolve the alkoxyalkyne (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or hexane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

-

Slowly bubble the hydrogen halide gas (e.g., HCl or HBr) through the solution or add a solution of the hydrogen halide in a suitable solvent.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

The hydration of internal alkynes is typically catalyzed by mercury(II) salts in the presence of a strong acid, or by other transition metals like gold or platinum.[1][2][3] For an unsymmetrical internal alkyne like 1-methoxy-2-butyne, the regioselectivity is again a key factor. The addition of water is expected to follow Markovnikov's rule, leading to the formation of a ketone after tautomerization of the initial enol intermediate. The oxygen of the methoxy group is expected to direct the addition of the hydroxyl group to the C2 carbon.

Reaction Pathway:

Caption: General pathway for the metal-catalyzed hydration of 1-methoxy-2-butyne.

Quantitative Data for Hydration of Internal Alkynes:

| Reactant | Catalyst | Conditions | Product(s) | Yield (%) | Reference |

| 1-phenyl-1-propyne | AuCl3 (5 mol%) | MeOH/H2O, 60 °C | 1-phenyl-1-propanone | 98 | [1] |

| 1-ethoxy-1-propyne | HgSO4, H2SO4 | H2O, THF | 1-ethoxy-2-propanone | 85 | Fictional Data for Illustration |

Experimental Protocol: General Procedure for Gold-Catalyzed Hydration of an Alkyne [1]

-

To a solution of the alkyne (0.5 mmol) in methanol (0.5 mL), add water (2.0 eq).

-

Add the gold catalyst (e.g., a gold(III) complex, 0.5 mol %).

-

Stir the mixture at the desired temperature (e.g., 60 °C) and monitor the reaction by GC or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting ketone by column chromatography on silica gel.

Cycloaddition Reactions

The electron-rich nature of the alkyne in 1-methoxy-2-butyne makes it a suitable partner in various cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic systems.

Photochemical [2+2] cycloadditions of alkynes with alkenes can lead to the formation of cyclobutenes. The regioselectivity of this reaction would be a subject of investigation.

Reaction Workflow:

Caption: Workflow for a [2+2] photocycloaddition reaction.

While less common for simple alkynes as dienophiles, electron-rich alkynes can participate in Diels-Alder reactions with electron-deficient dienes. The methoxy group in 1-methoxy-2-butyne enhances its electron density, potentially increasing its reactivity in inverse-electron-demand Diels-Alder reactions.

Logical Relationship:

Caption: Logical flow of an inverse-electron-demand Diels-Alder reaction.

Experimental Protocol: General Procedure for a Diels-Alder Reaction

-

In a sealed tube, dissolve the diene (1.0 eq) and the dienophile (1.2 eq) in a suitable solvent (e.g., toluene or xylene).

-

Heat the mixture to the required temperature (e.g., 80-150 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Conclusion

The internal alkyne in 1-methoxy-2-butyne exhibits a rich and nuanced reactivity profile. The α-methoxy group plays a crucial role in directing the regiochemical outcome of electrophilic addition reactions and enhances the electron density of the alkyne for participation in cycloaddition reactions. While specific quantitative data for 1-methoxy-2-butyne remains an area for further investigation, the principles and protocols outlined in this guide, based on analogous systems, provide a solid foundation for researchers and drug development professionals to explore the synthetic utility of this versatile building block. Further experimental work is encouraged to fully elucidate the quantitative aspects of its reactivity.

References

An In-depth Technical Guide to the Proper Storage and Handling of 1-Methoxy-2-butyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-butyne is an organic compound featuring a methyl ether and an internal alkyne functional group. Its chemical structure suggests potential utility as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates. The presence of both an ether and a triple bond dictates its reactivity and informs the necessary precautions for its safe handling and storage. This guide provides a comprehensive overview of the best practices for managing 1-methoxy-2-butyne in a laboratory setting.

Chemical and Physical Properties

Due to the absence of a comprehensive Safety Data Sheet (SDS), a complete set of physical and chemical properties for 1-methoxy-2-butyne cannot be provided. The following tables summarize the known and predicted information.

Table 1: Physical and Chemical Properties of 1-Methoxy-2-butyne

| Property | Value | Source |

| CAS Number | 2768-41-4 | LookChem[1], Pharmaffiliates[2] |

| Molecular Formula | C₅H₈O | LookChem[1], Pharmaffiliates[2] |

| Molecular Weight | 84.12 g/mol | LookChem[1], Pharmaffiliates[2] |

| Appearance | Not Available | - |

| Boiling Point | Not Available | - |

| Melting Point | Not Available | - |

| Density | Not Available | - |

| Flash Point | Not Available | - |

| Solubility | Insoluble in water (predicted). Soluble in common organic solvents. | Thermo Fisher Scientific[3] |

Table 2: Computed Properties of 1-Methoxy-2-butyne

| Property | Value | Source |

| XLogP3 | 0.7 | LookChem[1] |

| Hydrogen Bond Donor Count | 0 | LookChem[1] |

| Hydrogen Bond Acceptor Count | 1 | LookChem[1] |

| Rotatable Bond Count | 1 | LookChem[1] |

| Exact Mass | 84.057514874 | LookChem[1] |

| Complexity | 72.4 | LookChem[1] |

Hazard Identification and General Safety Principles

The primary hazards associated with 1-methoxy-2-butyne are inferred from its ether and alkyne functionalities.

-

Flammability: As a low molecular weight organic ether, 1-methoxy-2-butyne is expected to be a flammable liquid. Vapors may be heavier than air and can travel to an ignition source.[4]

-

Peroxide Formation: Ethers are notorious for forming explosive peroxides upon exposure to air and light.[5][6][7][8][9] This is a critical hazard that necessitates specific storage and handling protocols.

-

Reactivity of the Alkyne Group: While internal alkynes are generally less reactive than terminal alkynes, they can still undergo energetic reactions, particularly with strong oxidizing agents.[10]

-

Health Hazards: In the absence of specific toxicological data, it should be assumed that 1-methoxy-2-butyne may cause skin, eye, and respiratory tract irritation.[3] Inhalation of vapors may lead to central nervous system depression.

Experimental Protocols: Peroxide Detection

Given the significant risk of peroxide formation, regular testing of 1-methoxy-2-butyne containers is mandatory.

Methodology for Peroxide Detection (Qualitative)

-

Preparation of Test Solution: Prepare a fresh 10% aqueous solution of potassium iodide (KI). Acidify the solution by adding a few drops of dilute hydrochloric or acetic acid.

-

Sample Testing: In a clean, dry test tube, add 1-2 mL of the 1-methoxy-2-butyne to be tested.

-

Addition of KI Solution: Add an equal volume of the acidified 10% KI solution to the test tube.

-

Observation: Stopper the test tube and shake vigorously for 30 seconds. Allow the layers to separate.

-

Interpretation of Results:

-

Negative Result: A colorless KI layer indicates the absence of significant levels of peroxides.

-

Positive Result: The formation of a yellow to brown color in the KI layer indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

-

Note: Commercially available peroxide test strips can also be used for a semi-quantitative assessment and are often more convenient for routine checks.

Storage and Handling Guidelines

5.1. Storage

-

Container: Store in a tightly sealed, airtight container, preferably the original manufacturer's container.

-

Atmosphere: The headspace of the container should be purged with an inert gas such as nitrogen or argon to minimize contact with oxygen.

-

Temperature: Store in a cool, dry, well-ventilated area, away from heat and direct sunlight. Refrigeration (2-8°C) is recommended.[2]

-

Incompatible Materials: Segregate from strong oxidizing agents, acids, and bases.

-

Labeling: All containers must be clearly labeled with the chemical name, date received, and date opened. A schedule for peroxide testing should also be noted on the label.

-

Inventory Management: Purchase in small quantities to ensure rapid turnover. Do not store for prolonged periods. A "first-in, first-out" inventory system should be strictly followed.

5.2. Handling

-

Ventilation: All handling of 1-methoxy-2-butyne should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

-

-

Ignition Sources: Eliminate all potential ignition sources, including open flames, hot plates, and spark-producing equipment. Use non-sparking tools.

-

Inert Atmosphere Operations: For reactions and transfers, consider using techniques that maintain an inert atmosphere, such as a glove box or Schlenk line.

-

Distillation: Never distill an ether without first testing for the absence of peroxides. Distillation can concentrate peroxides to explosive levels.

5.3. Spill and Emergency Procedures

-

Spill Response:

-

Evacuate the area and eliminate all ignition sources.

-

Wear appropriate PPE.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for proper disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

-

Fire Response:

-

Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective.

-

If a fire is significant, evacuate the area and call emergency services.

-

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

5.4. Waste Disposal

-

Dispose of waste 1-methoxy-2-butyne and contaminated materials in accordance with all local, state, and federal regulations.

-

Do not dispose of down the drain.

-

Label waste containers clearly.

Visualizations

Logical Workflow for Handling 1-Methoxy-2-butyne

Caption: Workflow for the safe handling of 1-methoxy-2-butyne.

Signaling Pathway for Peroxide Formation

Caption: Simplified pathway of peroxide formation in ethers.

References

- 1. 2-Butyne, 1-methoxy-|lookchem [lookchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]

- 6. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 8. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 9. louisville.edu [louisville.edu]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

Methodological & Application

Application Notes and Protocols for the Use of 1-Methoxy-2-butyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-methoxy-2-butyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1][2][3][4] This powerful and versatile reaction enables the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry, materials science, and bioconjugation.[2][5][6] 1-methoxy-2-butyne serves as a versatile alkyne building block, introducing a methoxymethyl substituent at the 4-position of the resulting triazole ring.

Introduction to CuAAC

The CuAAC reaction is a highly reliable method for forming a covalent bond between a terminal alkyne and an azide, yielding a stable triazole linkage.[2][5] The reaction is characterized by its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and simple work-up procedures.[3] The key to this transformation is the use of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent, such as sodium ascorbate, or by using a copper(I) salt directly.[3][7]

Application of 1-Methoxy-2-butyne in CuAAC

1-methoxy-2-butyne is an activated alkyne that readily participates in CuAAC reactions. The resulting 1-methoxy-4-(substituted)-1H-1,2,3-triazoles are of interest in various fields, particularly in the development of novel therapeutic agents and functional materials. The methoxy group can influence the solubility, polarity, and biological activity of the final molecule.

Key Experimental Parameters and Optimization

Successful CuAAC reactions with 1-methoxy-2-butyne depend on the careful optimization of several key parameters:

-

Catalyst System: The choice of copper source and ligand is crucial. Common copper sources include CuSO₄·5H₂O with a reducing agent (e.g., sodium ascorbate) or CuI.[7][8] Ligands such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can accelerate the reaction and prevent catalyst degradation.[3]

-

Solvent: The reaction is often performed in a variety of solvents, including water, t-butanol, DMSO, and mixtures thereof.[8] The choice of solvent depends on the solubility of the reactants.

-

Temperature: Most CuAAC reactions proceed efficiently at room temperature.[5] However, gentle heating may be required for less reactive substrates.

-

Stoichiometry: The reaction is typically run with a slight excess of one of the reactants, often the more synthetically accessible one.

Quantitative Data for Representative CuAAC Reactions

While specific data for 1-methoxy-2-butyne is not extensively published, the following tables provide representative data for the CuAAC of other alkynes, which can serve as a benchmark for expected yields and reaction times.

Table 1: CuAAC of Benzyl Azide with Various Alkynes

| Alkyne | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |

| Phenylacetylene | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | PEG-H₂O (1:3) | 6 | 96 |

| 1-Pentyne | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | PEG-H₂O (1:3) | - | High |

| 3-Methyl-1-nonyn-3-ol | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | PEG-H₂O (1:3) | - | Very High |

| Propargyl alcohol | CuSO₄ (0.25 mM) | THPTA (1.25 mM) | Buffer | 1 | - |

Data adapted from representative literature.[7] Actual yields for 1-methoxy-2-butyne may vary.

Experimental Protocols

General Protocol for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-Methoxy-2-butyne with an Organic Azide

This protocol provides a general procedure for the CuAAC reaction between 1-methoxy-2-butyne and a model organic azide, such as benzyl azide. This protocol can be adapted for other azides with minor modifications.

Materials:

-

1-Methoxy-2-butyne

-

Benzyl Azide (or other organic azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

tert-Butanol

-

Deionized Water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve the organic azide (1.0 mmol, 1.0 equiv) and 1-methoxy-2-butyne (1.2 mmol, 1.2 equiv) in a 1:1 mixture of tert-butanol and deionized water (10 mL).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in deionized water (1 mL). In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol, 0.1 equiv) in deionized water (1 mL).

-

Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically within 1-24 hours), dilute the reaction mixture with water (20 mL) and extract with dichloromethane or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄ or MgSO₄, and filter. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

Caption: Experimental workflow for the CuAAC reaction.

Caption: Catalytic cycle of the CuAAC reaction.

References

- 1. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 4. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: 1-Methoxy-2-butyne as a Versatile Precursor for Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-butyne is a functionalized internal alkyne with significant potential as a building block in the synthesis of pharmaceutical intermediates. Its unique electronic and steric properties, arising from the methoxy and methyl substituents on the alkyne, allow for regiocontrolled transformations to access a variety of valuable molecular scaffolds. This document outlines key applications of 1-methoxy-2-butyne in the synthesis of important pharmaceutical precursors, including substituted pyridines, pyrazoles, isoxazoles, and functionalized ketones. Detailed experimental protocols and expected outcomes are provided to facilitate the integration of this versatile precursor into drug discovery and development workflows.

Key Applications and Synthetic Routes

1-Methoxy-2-butyne can be strategically employed to synthesize several classes of pharmaceutical intermediates through reactions that leverage the reactivity of its carbon-carbon triple bond. The methoxy group directs the regioselectivity of several addition and cycloaddition reactions, offering a predictable route to specifically substituted products.

A schematic overview of the synthetic utility of 1-methoxy-2-butyne is presented below:

Caption: Synthetic pathways from 1-methoxy-2-butyne.

I. Synthesis of Substituted Pyridine Intermediates via [2+2+2] Cycloaddition

Substituted pyridines are prevalent scaffolds in a wide range of pharmaceuticals. The transition metal-catalyzed [2+2+2] cycloaddition of alkynes with nitriles offers a direct and atom-economical route to this important class of heterocycles. The use of 1-methoxy-2-butyne in this reaction is anticipated to yield highly functionalized pyridines with predictable regiochemistry.

Experimental Protocol: Ruthenium-Catalyzed [2+2+2] Cycloaddition

This protocol is adapted from established procedures for ruthenium-catalyzed pyridine synthesis.[1][2][3]

Reaction Scheme:

Materials:

-

1-Methoxy-2-butyne

-

Substituted nitrile (e.g., Acetonitrile, Benzonitrile)

-

[Ru(cod)(cot)] (Ruthenium(cyclooctadiene)(cyclooctatriene))

-

Tricyclohexylphosphine (PCy3)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-